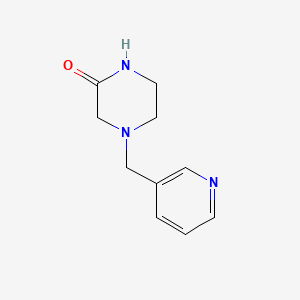
4-(Pyridin-3-ylmethyl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(Pyridin-3-ylmethyl)piperazin-2-one” is a chemical compound with the molecular formula C9H11N3O . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “4-(Pyridin-3-ylmethyl)piperazin-2-one” is based on the piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions. The pyridin-3-ylmethyl group is attached to one of the nitrogen atoms of the piperazine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Pyridin-3-ylmethyl)piperazin-2-one” include a molecular weight of 177.21, a melting point of 105-106 degrees Celsius, and a purity of 95%. It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Receptor Binding
- Synthesis and Dopamine Receptor Binding: The compound 3-(4-Benzylpiperazin-1-ylmethyl)pyrazolo[1,5-α]pyridine, which shares structural similarities with 4-(Pyridin-3-ylmethyl)piperazin-2-one, has been synthesized and tested for its affinity to dopamine D4 receptors, indicating potential as a dopamine D4 receptor ligand (Li Guca, 2014).
- Receptor Binding Assays: Another related compound, 2-[4-(4-Fluorobenzyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine, has also been synthesized and its affinity constants for D4, D2, and D3 receptors were determined, showcasing its potential as a ligand for dopamine receptors (Yang Fang-wei, 2013).
Metabolism and Pharmacokinetics
- Metabolism in Cancer Treatment: A related compound, flumatinib, used as an antineoplastic tyrosine kinase inhibitor, was studied for its metabolites in chronic myelogenous leukemia patients, providing insights into its metabolism and pharmacokinetics (Aishen Gong et al., 2010).
Synthesis for Potential Therapeutic Applications
- Potential Anticancer Activity: Synthesis of piperazine-2,6-dione derivatives, including those with pyridin-3-ylmethanamine, has shown potential anticancer activity, highlighting a possible therapeutic application of compounds structurally related to 4-(Pyridin-3-ylmethyl)piperazin-2-one (Sandeep Kumar et al., 2013).
Discovery of G Protein-Biased Dopaminergics
- Dopaminergic Activity in Neuropsychiatric Disorders: Research on 1,4-Disubstituted aromatic piperazines, which are structurally similar to 4-(Pyridin-3-ylmethyl)piperazin-2-one, has led to the discovery of compounds showing selective activation of G proteins over β-arrestin recruitment at dopamine D2 receptors. This finding is significant for developing new treatments for neuropsychiatric disorders (D. Möller et al., 2017).
Two-Photon Fluorescence Probes
- Two-Photon Fluorescence for Zinc Detection: A novel two-photon fluorescence probe using a compound derived from dicyanostilbene and 4-(pyridine-2-ylmethyl)piperazine demonstrated significant fluorescence enhancement in response to Zn(2+) ions. This has implications in biological and chemical sensing applications (Chibao Huang et al., 2011).
Zukünftige Richtungen
The future directions for research on “4-(Pyridin-3-ylmethyl)piperazin-2-one” could involve further exploration of its synthesis methods, investigation of its chemical reactions, and evaluation of its biological activity. Additionally, more research could be conducted to determine its safety profile and potential applications .
Eigenschaften
IUPAC Name |
4-(pyridin-3-ylmethyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c14-10-8-13(5-4-12-10)7-9-2-1-3-11-6-9/h1-3,6H,4-5,7-8H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAHNXDUICSHME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-3-ylmethyl)piperazin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2804723.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-phenylpropanamide](/img/structure/B2804726.png)
![2-[[1-(3,4-Dimethoxybenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2804727.png)

![2-(cyanomethyl)-N-cyclohexyl-4-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2804730.png)
![2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(2-fluorophenyl)methoxy]pyran-4-one](/img/structure/B2804732.png)


![ethyl 4-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2804738.png)
![(1-(6-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2804739.png)

![3-((2,5-dimethylphenyl)sulfonyl)-N-((tetrahydrofuran-2-yl)methyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2804742.png)